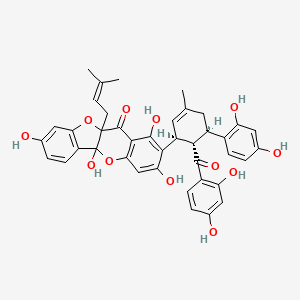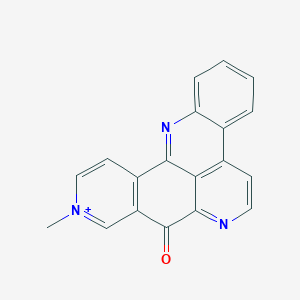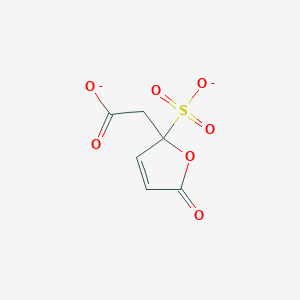
A-Cembrenediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A-Cembrenediol is a naturally occurring diterpenoid compound found in various plants, including tobacco It is known for its unique chemical structure and diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cembra-2,7,11-triene-4,6-diol involves several steps. One common method starts with the alkylation of racemic sulfone, which is derived from an epoxide. The iodide is used for alkylation, followed by reduction to obtain a protected hydroxy acetal. Selective deprotection yields the alcohol, which is then converted into a bromide. This bromide is used to alkylate a keto phosphonate, and subsequent hydrolysis gives the aldehyde. The aldehyde undergoes cyclization under mild conditions, followed by treatment with methylmagnesium iodide to produce the racemic thunbergols .
Industrial Production Methods
Industrial production methods for cembra-2,7,11-triene-4,6-diol are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
A-Cembrenediol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, the oxidation of cembrene with chromium trioxide in aqueous acetone results in the formation of hydroxylated products at the C4 double bond .
Common Reagents and Conditions
Common reagents used in the reactions of cembra-2,7,11-triene-4,6-diol include iodides for alkylation, methylmagnesium iodide for Grignard reactions, and chromium trioxide for oxidation. Reaction conditions typically involve mild temperatures and specific solvents to ensure selective transformations.
Major Products
The major products formed from the reactions of cembra-2,7,11-triene-4,6-diol include various hydroxylated derivatives and cyclized compounds, such as thunbergols .
Scientific Research Applications
A-Cembrenediol has a wide range of scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound exhibits various biological activities, including anti-inflammatory and neuroprotective effects.
Industry: It is used in the development of new materials and as a bioactive compound in agricultural products.
Mechanism of Action
The mechanism of action of cembra-2,7,11-triene-4,6-diol involves its interaction with specific molecular targets and pathways. For instance, in tobacco, it is biosynthesized via the 2-C-methyl-D-erythritol-4-phosphate metabolic pathway, involving enzymes such as cembrantrien-ol synthase and cytochrome P450 hydroxylase . The compound’s biological effects are mediated through its interaction with cellular receptors and enzymes, leading to various physiological responses.
Comparison with Similar Compounds
A-Cembrenediol is part of the cembranoid family, which includes similar compounds such as:
4R-cembranoid: Known for its neuroprotective and anti-addictive properties.
Thunbergols: Cyclized derivatives of cembra-2,7,11-triene-4,6-diol with distinct biological activities.
Compared to these similar compounds, cembra-2,7,11-triene-4,6-diol stands out due to its unique chemical structure and diverse range of applications in various scientific fields.
Properties
Molecular Formula |
C20H34O2 |
|---|---|
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1S,3R,4E,8E,12S,13E)-1,5,9-trimethyl-12-propan-2-ylcyclotetradeca-4,8,13-triene-1,3-diol |
InChI |
InChI=1S/C20H34O2/c1-15(2)18-10-9-16(3)7-6-8-17(4)13-19(21)14-20(5,22)12-11-18/h7,11-13,15,18-19,21-22H,6,8-10,14H2,1-5H3/b12-11+,16-7+,17-13+/t18-,19+,20-/m1/s1 |
InChI Key |
RIVKDDXPCFBMOV-PTDQARIVSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C/[C@@H](C[C@](/C=C/[C@@H](CC1)C(C)C)(C)O)O)/C |
Canonical SMILES |
CC1=CCCC(=CC(CC(C=CC(CC1)C(C)C)(C)O)O)C |
Synonyms |
4R-cembranoid cembra-2,7,11-triene-4,6-diol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


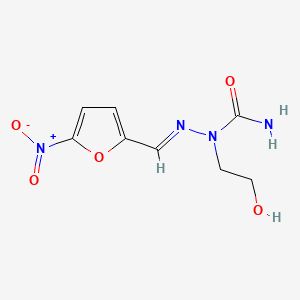
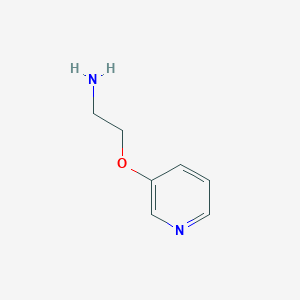

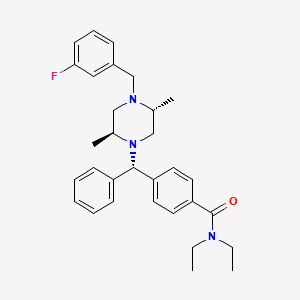


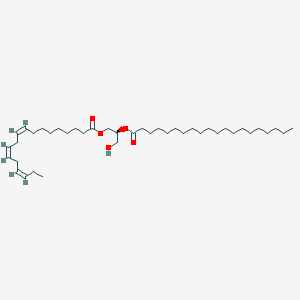
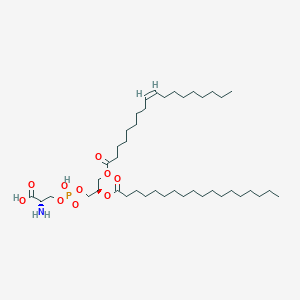
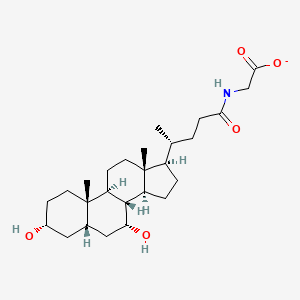
![N-[(Z)-[(2E,4E,6E)-undeca-2,4,6-trienylidene]amino]nitrous amide](/img/structure/B1244208.png)
